6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
Description
Properties
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 2-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.
Scientific Research Applications
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is used in various scientific research applications, including:
Proteomics: It is used as a reagent for the modification of proteins to study their structure and function.
Biochemistry: The compound is utilized in the synthesis of various biochemical intermediates.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and other biomolecules by forming covalent bonds with nucleophilic residues . This modification can alter the activity, stability, and interactions of the target molecules, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Data Trends
- Lipophilicity : The chloro-propionyl group (LogP ≈ 2.1) offers improved membrane permeability over polar carboxamide derivatives (LogP ≈ 0.5) .
- Yield Optimization : Acylation reactions (e.g., target compound synthesis) achieve ~60–75% yields , whereas thione formation requires harsh conditions with yields ~50% .
- Biological Potency: Piperazine-linked derivatives exhibit IC₅₀ values in the nanomolar range for kinase targets, outperforming simpler acylated variants.
Biological Activity
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure
- IUPAC Name : 6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one
- CAS Number : 878617-59-5
- Molecular Formula : C12H12ClNO3
- Molecular Weight : 253.68 g/mol
Synthesis Method
The synthesis of this compound typically involves the reaction of 2-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the chloro-propionyl group at the 6-position of the benzoxazine ring.
Reaction Mechanism
The compound acts as an acylating agent, capable of forming covalent bonds with nucleophilic residues in proteins and other biomolecules. This mechanism is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modify proteins through acylation. This modification can lead to various downstream effects, including:
- Inhibition of Enzymatic Activity : By modifying key residues in enzymes, this compound can inhibit their function.
- Alteration of Protein Interactions : Changes in protein structure can affect their interactions with other biomolecules, potentially disrupting cellular pathways.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related benzoxazolone derivatives have shown IC50 values as low as 0.13 µM against EA.hy926 endothelial cells, indicating strong anti-cancer potential .
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Acylation |
| Related Benzoxazolone Derivative | 0.13 | EA.hy926 | Anti-angiogenic |
| Other Analog (e.g., CA-4) | 0.008 | HT-29 | Microtubule disruption |
Q & A
Q. What are the optimal synthetic routes for 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one, and how can reaction yields be improved?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous benzoxazinones are synthesized via nitration of precursor compounds (e.g., 2-aminopyridin-3-ol derivatives) followed by reduction and chloroacylation . Key optimization steps include:
- Using K2CO3 as a base to enhance reaction efficiency.
- Controlling temperature (60–80°C) to minimize side reactions.
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer:
- X-ray crystallography provides definitive confirmation of the crystal structure and substituent positions, as demonstrated for similar 6-chloro-benzoxazinone derivatives .
- <sup>1</sup>H/<sup>13</sup>C NMR resolves the methyl and chloro-propionyl groups:
- δ 1.5–1.7 ppm (2-methyl group).
- δ 4.2–4.5 ppm (oxazinone ring protons).
- HRMS validates molecular weight (C11H10ClNO3, exact mass 239.66) .
Q. How can researchers address purification challenges due to low solubility in common solvents?
- Methodological Answer:
- Use DMSO-assisted recrystallization (e.g., dissolve in hot DMSO, cool slowly to precipitate crystals).
- Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA modifier) .
Advanced Research Questions
Q. What experimental strategies mitigate instability of the chloro-propionyl group under basic conditions?
- Methodological Answer:
- Avoid prolonged exposure to strong bases (e.g., NaOH).
- Use buffered aqueous solutions (pH 6–7) during workup.
- Stabilize the compound via lyophilization in inert atmospheres .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace the 2-methyl group with ethyl or benzyl to assess steric effects.
- Compare chloro-propionyl vs. hydroxymethyl derivatives (e.g., 6-hydroxymethyl analogs show altered reactivity ).
- Test antifungal/herbicidal activity using microplate assays (IC50 determination) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer:
- LC-MS/MS with MRM mode detects impurities at ≤0.1% levels.
- GC-FID monitors residual solvents (e.g., ethyl acetate, DMSO) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer:
- Standardize assay protocols (e.g., consistent cell lines, exposure times).
- Validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Analyze substituent positional isomers (e.g., 6-chloro vs. 7-chloro derivatives exhibit divergent activities ).
Q. What computational approaches predict reactivity for further derivatization?
- Methodological Answer:
- Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to identify electrophilic sites (e.g., carbonyl group).
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., PARP-1 or Syk kinases) .
Q. How does solvent polarity affect the compound’s stability in long-term storage?
- Methodological Answer:
Q. What strategies enable enantioselective synthesis of chiral analogs?
- Methodological Answer:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylation.
- Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for stereocontrol .
Comparative Research Questions
Q. How does this compound compare to its 6-nitro or 6-amino analogs in reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
